![molecular formula C19H15F3N4O2 B2354309 2-({1-[6-(Trifluorométhyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline CAS No. 2097894-71-6](/img/structure/B2354309.png)
2-({1-[6-(Trifluorométhyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline is a useful research compound. Its molecular formula is C19H15F3N4O2 and its molecular weight is 388.35. The purity is usually 95%.
BenchChem offers high-quality 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-({1-[6-(Trifluoromethyl)pyridine-3-carbonyl]pyrrolidin-3-yl}oxy)quinoxaline including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Agrochimie
Synthèse et application : Les dérivés TFMP sont largement utilisés dans l'industrie agrochimique pour la protection des cultures contre les ravageurs . La combinaison unique des propriétés physicochimiques de l'atome de fluor et des caractéristiques du groupement pyridine contribue aux activités biologiques de ces composés .
Impact sur la protection des cultures : L'introduction de dérivés TFMP comme le fluazifop-butyl a marqué une avancée significative dans la protection des cultures, conduisant au développement de plus de 20 nouveaux agrochimiques avec des structures contenant du TFMP qui ont acquis des noms communs ISO .
Pharmaceutiques
Développement de médicaments : Dans le secteur pharmaceutique, les dérivés TFMP ont été incorporés dans plusieurs médicaments approuvés. Leurs propriétés uniques ont été exploitées pour améliorer l'efficacité et la stabilité des composés pharmaceutiques .
Essais cliniques : Un certain nombre de composés contenant du TFMP sont actuellement en cours d'essais cliniques, ce qui indique le potentiel d'applications pharmaceutiques futures et le développement de nouveaux médicaments .
Médecine vétérinaire
Produits de santé animale : Les dérivés TFMP ne se limitent pas aux produits pharmaceutiques humains ; ils jouent également un rôle en médecine vétérinaire. Deux produits vétérinaires contenant la structure TFMP ont été approuvés, ce qui montre la polyvalence de ces composés dans la santé animale .
Développement de pesticides
Pesticides améliorés : La présence de la structure TFMP dans les pesticides a montré une amélioration des propriétés de lutte antiparasitaire par rapport aux insecticides traditionnels contenant du phényle . Cette amélioration est attribuée aux propriétés supérieures conférées par les structures fluor et pyridine.
Synthèse chimique
Applications intermédiaires : Le TFMP et ses dérivés servent d'intermédiaires clés dans la synthèse de composés organiques complexes. Leur réactivité et leur stabilité uniques les rendent précieux dans divers procédés de synthèse chimique .
Matériaux fonctionnels
Progrès en science des matériaux : Le développement de produits chimiques organiques fluorés, y compris les dérivés TFMP, a conduit à des progrès significatifs dans le domaine des matériaux fonctionnels. L'incorporation du fluor dans les composés organiques a abouti à des matériaux avec des propriétés physiques et des activités biologiques améliorées .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as trifluoromethylpyridines (tfmps), are widely used in the agrochemical and pharmaceutical industries . They are known to interact with a variety of biological targets, contributing to their diverse applications .
Mode of Action
The biological activities of tfmp derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . These properties can influence the compound’s interaction with its targets, leading to various changes in biological systems .
Biochemical Pathways
Tfmp derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities . The downstream effects of these interactions can vary widely, depending on the specific targets and biological systems involved .
Pharmacokinetics
The presence of the pyrrolidine ring in similar compounds has been shown to contribute to efficient exploration of the pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional coverage due to the non-planarity of the ring . These properties can significantly impact the bioavailability of the compound .
Result of Action
Tfmp derivatives are known to exhibit a variety of biological activities, which can result in diverse molecular and cellular effects . For example, many TFMP derivatives are used in the protection of crops from pests, indicating their potential to influence cellular processes in these organisms .
Propriétés
IUPAC Name |
(3-quinoxalin-2-yloxypyrrolidin-1-yl)-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4O2/c20-19(21,22)16-6-5-12(9-24-16)18(27)26-8-7-13(11-26)28-17-10-23-14-3-1-2-4-15(14)25-17/h1-6,9-10,13H,7-8,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGSAJFBLHXDHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)C4=CN=C(C=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(E)-N-[3-(3-methylpiperidin-1-yl)propyl]-2-phenylethenesulfonamide](/img/structure/B2354229.png)
![3-amino-6-(difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2354230.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2354231.png)
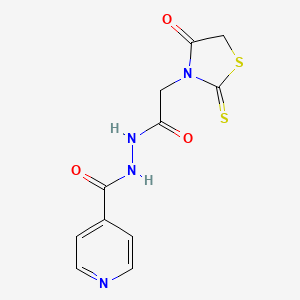
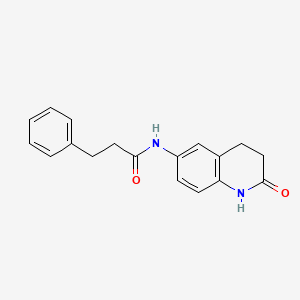
![3-(4-methylbenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2354239.png)
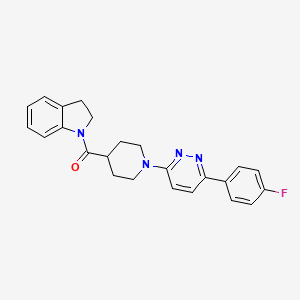
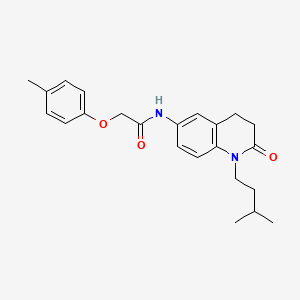
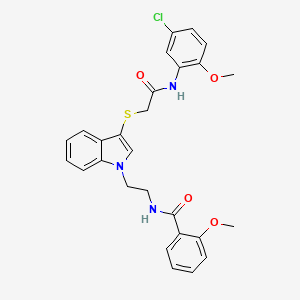
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea](/img/structure/B2354244.png)
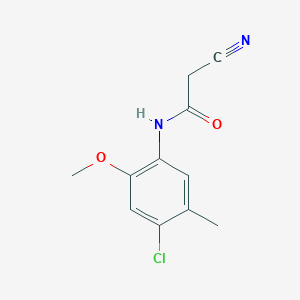
![N-benzyl-2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2354246.png)
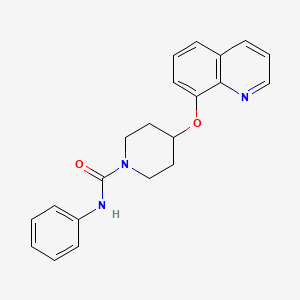
![N-(2H-1,3-benzodioxol-5-yl)-N'-[(2H-1,3-benzodioxol-5-yl)methyl]ethanediamide](/img/structure/B2354249.png)
